molecular formula C4H5KO2 B7822464 CID 165556

CID 165556

Cat. No. B7822464
M. Wt: 124.18 g/mol
InChI Key: LLLCSBYSPJHDJX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 165556 is a useful research compound. Its molecular formula is C4H5KO2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 165556 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 165556 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 165556 involves the condensation of 2,4-dichloro-5-nitrophenol with 2-amino-4-methylpyridine followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitrophenol, 2-amino-4-methylpyridine, Sodium borohydride, Methanol, Hydrochloric acid, Sodium hydroxide

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitrophenol (1.0 g) and 2-amino-4-methylpyridine (1.2 g) in methanol (20 mL) and add hydrochloric acid (1.0 mL)., Step 2: Heat the reaction mixture at reflux for 6 hours., Step 3: Cool the reaction mixture and filter the precipitate., Step 4: Wash the precipitate with methanol and dry it., Step 5: Dissolve the obtained product in methanol (20 mL) and add sodium borohydride (0.5 g) slowly with stirring., Step 6: Heat the reaction mixture at reflux for 4 hours., Step 7: Cool the reaction mixture and add sodium hydroxide solution (10%) until the pH is 9-10., Step 8: Extract the product with ethyl acetate (3 x 20 mL)., Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 10: Recrystallize the obtained product from ethanol to obtain pure CID 165556.

properties

IUPAC Name

potassium;2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.K/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLCSBYSPJHDJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 165556

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